molecular formula C7H11N3 B14901468 6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B14901468
M. Wt: 137.18 g/mol
InChI Key: KVRKMMDLVFJDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that features a fused ring system consisting of an imidazole and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with an aldehyde or ketone in the presence of a reducing agent. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
  • Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-

Uniqueness

6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position can affect the compound’s interaction with molecular targets and its overall stability .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C7H11N3/c1-6-4-10-5-8-2-7(10)3-9-6/h2,5-6,9H,3-4H2,1H3

InChI Key

KVRKMMDLVFJDJA-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C=NC=C2CN1

Origin of Product

United States

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